molecular formula C24H15Br2F3N6 B10916240 2-[3,5-bis(3-bromophenyl)-1H-pyrazol-1-yl]-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine

2-[3,5-bis(3-bromophenyl)-1H-pyrazol-1-yl]-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B10916240
M. Wt: 604.2 g/mol
InChI Key: MZFSVDIAYDEBHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3,5-bis(3-bromophenyl)-1H-pyrazol-1-yl]-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,5-bis(3-bromophenyl)-1H-pyrazol-1-yl]-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include brominated aromatic compounds, pyrazole derivatives, and trifluoromethylating agents. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to optimize the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[3,5-bis(3-bromophenyl)-1H-pyrazol-1-yl]-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[3,5-bis(3-bromophenyl)-1H-pyrazol-1-yl]-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Materials Science: It is explored for use in organic electronics and optoelectronic devices due to its unique electronic properties.

    Biological Research: The compound is used as a probe to study various biological processes, including enzyme activity and signal transduction pathways.

Mechanism of Action

The mechanism of action of 2-[3,5-bis(3-bromophenyl)-1H-pyrazol-1-yl]-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit kinases involved in cell cycle regulation, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[3,5-bis(3-bromophenyl)-1H-pyrazol-1-yl]-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine lies in its specific substitution pattern and the presence of trifluoromethyl and bromophenyl groups. These structural features contribute to its distinct electronic properties and biological activity, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H15Br2F3N6

Molecular Weight

604.2 g/mol

IUPAC Name

2-[3,5-bis(3-bromophenyl)pyrazol-1-yl]-4-(1-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C24H15Br2F3N6/c1-34-13-16(12-30-34)19-11-22(24(27,28)29)32-23(31-19)35-21(15-5-3-7-18(26)9-15)10-20(33-35)14-4-2-6-17(25)8-14/h2-13H,1H3

InChI Key

MZFSVDIAYDEBHG-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC(=NC(=N2)N3C(=CC(=N3)C4=CC(=CC=C4)Br)C5=CC(=CC=C5)Br)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.